molecular formula C17H14N2O B11278168 2-methyl-N-phenylquinoline-4-carboxamide CAS No. 332177-68-1

2-methyl-N-phenylquinoline-4-carboxamide

Cat. No.: B11278168
CAS No.: 332177-68-1
M. Wt: 262.30 g/mol
InChI Key: FHTZJEBURRSMFN-UHFFFAOYSA-N
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Description

2-methyl-N-phenylquinoline-4-carboxamide is a synthetic organic compound belonging to the quinoline family. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-phenylquinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of transition metal-catalyzed reactions and green chemistry protocols are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, reduced quinoline compounds, and substituted quinoline derivatives .

Scientific Research Applications

2-methyl-N-phenylquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and potential therapeutic applications .

Properties

CAS No.

332177-68-1

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

2-methyl-N-phenylquinoline-4-carboxamide

InChI

InChI=1S/C17H14N2O/c1-12-11-15(14-9-5-6-10-16(14)18-12)17(20)19-13-7-3-2-4-8-13/h2-11H,1H3,(H,19,20)

InChI Key

FHTZJEBURRSMFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=CC=C3

solubility

3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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